molecular formula C8H8ClNO2 B1297078 Methyl 2-amino-6-chlorobenzoate CAS No. 41632-04-6

Methyl 2-amino-6-chlorobenzoate

Cat. No.: B1297078
CAS No.: 41632-04-6
M. Wt: 185.61 g/mol
InChI Key: BXRYSXCIRIKKJV-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chlorobenzoate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRYSXCIRIKKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343879
Record name Methyl 2-amino-6-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41632-04-6
Record name Methyl 2-amino-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-6-chlorobenzoate
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Overview of Aminochlorobenzoate Esters As Functional Intermediates

Aminochlorobenzoate esters represent a class of organic molecules that serve as versatile and highly functionalized intermediates in the synthesis of a wide array of more complex chemical structures. These compounds are characterized by a benzene (B151609) ring substituted with an amino group (-NH2), a chlorine atom (-Cl), and a methyl ester group (-COOCH3). The relative positions of these functional groups on the benzene ring give rise to various isomers, each with its own unique reactivity and synthetic utility.

The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom, along with the ester functionality, imparts a rich and tunable chemical reactivity to these molecules. This allows them to participate in a diverse range of chemical transformations, making them valuable building blocks for chemists. They are frequently employed in the construction of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These heterocyclic frameworks form the core of many pharmaceuticals, agrochemicals, and materials with valuable properties.

The strategic placement of the amino and chloro substituents on the benzoate (B1203000) scaffold allows for selective reactions. For instance, the amino group can be readily transformed into other functional groups or used as a handle for building larger molecular architectures. The chlorine atom, a good leaving group in certain reactions, provides a site for nucleophilic substitution, allowing for the introduction of a variety of other atoms and molecular fragments.

Strategic Importance of Methyl 2 Amino 6 Chlorobenzoate in Organic Synthesis

Within the family of aminochlorobenzoate esters, Methyl 2-amino-6-chlorobenzoate stands out due to the specific arrangement of its functional groups. The ortho-amino and ortho-chloro substitution pattern relative to the methyl ester creates a sterically hindered yet electronically activated environment, leading to unique reactivity and making it a strategically important precursor in organic synthesis.

This specific isomer is a crucial starting material for the synthesis of various biologically active molecules. Its structure is particularly amenable to cyclization reactions, leading to the formation of important heterocyclic systems like quinazolinones and benzothiazoles. nih.gov These ring systems are prevalent in many pharmaceutical agents.

The synthetic utility of this compound is further enhanced by the differential reactivity of its functional groups. The amino group can be selectively acylated, alkylated, or diazotized, while the chlorine atom can be displaced through nucleophilic aromatic substitution reactions. This orthogonality allows for a stepwise and controlled construction of complex target molecules. For example, it serves as a key intermediate in the synthesis of certain antibacterial and antitumor drugs.

A common synthetic route to this compound involves the esterification of 2-amino-6-chlorobenzoic acid. This precursor acid can be prepared from 2-chloro-6-nitrobenzoic acid. chemicalbook.com

Historical Development of Substituted Anthranilate Chemistry

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of substituted benzene (B151609) rings, ensuring that functional groups are introduced at the desired positions. For this compound, this involves the precise placement of the amino, chloro, and methyl ester groups on the benzene ring.

Esterification of 2-Amino-6-chlorobenzoic Acid

A primary route to obtaining this compound is through the direct esterification of 2-amino-6-chlorobenzoic acid. chemicalbook.combiosynth.comnih.govsigmaaldrich.comacs.org This method involves reacting the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst, to form the corresponding methyl ester.

The esterification of 2-amino-6-chlorobenzoic acid is commonly facilitated by catalysts to enhance the reaction rate and yield. Both acid and base catalysis can be employed.

In one documented method, a solution of hydrogen chloride in methanol is used. prepchem.com The 2-amino-6-chlorobenzoic acid is added to this solution and heated under reflux. prepchem.com The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and promoting nucleophilic attack by methanol.

Another approach utilizes an inorganic base, such as potassium carbonate, in an organic solvent like N,N-dimethylformamide (DMF). guidechem.comgoogle.com The base deprotonates the carboxylic acid, forming a carboxylate salt, which then reacts with a methylating agent like dimethyl sulfate (B86663). guidechem.comgoogle.com This method can offer high yields, with one report citing a yield of 95.0% and a purity of 97% as determined by HPLC. guidechem.comgoogle.com

Recent research has also explored the use of metal ions, such as Cu(II), to catalyze O-acylation selectively in the presence of a more nucleophilic amine. nih.gov This technique, while demonstrated on different but related structures, suggests potential for developing highly selective esterification processes under mild, aqueous conditions. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice and concentration of the catalyst and methylating agent.

For the acid-catalyzed esterification using hydrogen chloride in methanol, a reflux period of 10 hours is specified. prepchem.com Following the reaction, neutralization with a sodium carbonate solution is necessary to isolate the product. prepchem.com

In the base-catalyzed method using potassium carbonate and dimethyl sulfate in DMF, the reaction is initially cooled to 10°C before the dropwise addition of the methylating agent. guidechem.comgoogle.com The reaction is then allowed to proceed at room temperature for several hours. guidechem.comgoogle.com The choice of solvent can also significantly impact the reaction outcome. Studies on related esterification reactions have shown that parameters like the ethanol/water ratio can have a major influence on the reaction conversion. researchgate.net

Catalyst SystemReagentsSolventTemperatureReaction TimeYieldPurity
Hydrogen Chloride2-Amino-6-chlorobenzoic acid, MethanolMethanolReflux10 hours--
Potassium Carbonate2-Amino-6-chlorobenzoic acid, Dimethyl sulfateDMF10°C to Room Temp.6.5 hours95.0%97% (HPLC)

Conversion from Related Phthalic Anhydride (B1165640) Derivatives

An alternative synthetic pathway to aminobenzoates involves the conversion of phthalic anhydride derivatives. guidechem.comsphinxsai.com This approach can be advantageous in certain contexts, though it may involve more complex reaction sequences.

One such method starts with 3-chlorophthalic anhydride. guidechem.com Through amination and subsequent Hofmann degradation, a mixture of 3-chloroisatoic anhydride and 6-chloroisatoic anhydride is produced. guidechem.com Esterification of this mixture then yields both methyl 2-amino-3-chlorobenzoate and the desired this compound. guidechem.com A significant drawback of this route is the formation of a substantial amount of the isomeric by-product, which can lead to lower yields and complicate the purification process. guidechem.com

Directed Chlorination of Amino Benzoates

The regioselective chlorination of an amino benzoate (B1203000) precursor is another viable strategy. This method relies on the directing effects of the existing amino and ester groups to introduce a chlorine atom at the desired position on the aromatic ring.

PrecursorChlorinating AgentCatalyst/SolventProduct
Benzoic AcidPhosphorus pentachloride or Thionyl chloride-2,6-Dichlorobenzoic acid chemicalbook.com
2-Amino-3-methylbenzoic acidDichlorohydantoinBenzoyl peroxide / N,N-dimethylformamide2-Amino-3-methyl-5-chlorobenzoic acid google.com
Halogenation Reagents and Selectivity

The introduction of a chlorine atom onto the aromatic ring of an aminobenzoate ester is a critical step that requires precise control to achieve the desired substitution pattern. The selectivity of the halogenation is governed by the directing effects of the existing amino and ester functional groups on the benzene ring.

A variety of halogenating agents are available to organic chemists, each with distinct reactivity and selectivity profiles. sigmaaldrich.com Common reagents for electrophilic chlorination include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and chlorine gas (Cl2). orgsyn.org Often, a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) is employed to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.com

The regioselectivity of the chlorination of methyl 2-aminobenzoate (B8764639) is directed by the activating, ortho-para directing amino group (-NH2) and the deactivating, meta-directing methyl ester group (-COOCH3). The powerful activating effect of the amino group typically directs the incoming electrophile to the positions ortho and para to it. In the case of methyl 2-aminobenzoate, the para position (C5) and the other ortho position (C6) are the most likely sites for substitution. The steric hindrance from the adjacent ester group can influence the final substitution pattern, often favoring the less hindered position.

Achieving high selectivity for the 6-position requires careful optimization of reaction conditions. Factors such as the choice of solvent, reaction temperature, and the specific halogenating agent and catalyst system play a crucial role. For instance, using a bulkier chlorinating agent or adjusting the solvent polarity can influence the ortho/para ratio. masterorganicchemistry.commasterorganicchemistry.com In some strategies, a directing group can be used to guide the chlorination to a specific position with high predictability. nih.gov

Table 1: Comparison of Common Halogenation Reagents

ReagentFormulaPhysical FormKey Characteristics
N-ChlorosuccinimideC4H4ClNO2SolidMild and selective chlorinating agent, easier to handle than chlorine gas.
Sulfuryl ChlorideSO2Cl2LiquidReactive chlorinating agent, can also be used for free-radical chlorination. masterorganicchemistry.com
ChlorineCl2GasHighly reactive and less selective, often requiring careful control of reaction conditions. wizeprep.com
Selectfluor™C18H31ClFN2O6S2SolidAn electrophilic fluorinating agent, but related structures exist for chlorination, offering high stability and ease of handling. masterorganicchemistry.com

This table is interactive. You can sort and filter the data.

By-product Formation and Mitigation Strategies

A significant challenge in the synthesis of this compound is the formation of unwanted by-products. The primary by-products are typically isomeric forms of the desired compound, such as Methyl 2-amino-3-chlorobenzoate and Methyl 2-amino-5-chlorobenzoate. google.com The formation of di-substituted products, where two chlorine atoms are added to the benzene ring, is also a possibility, especially under harsh reaction conditions. nih.gov

Several strategies can be employed to mitigate the formation of these by-products:

Control of Reaction Conditions: Carefully controlling the reaction temperature, time, and stoichiometry of the reagents can significantly influence the product distribution. Lower temperatures generally favor higher selectivity.

Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity. For instance, certain catalysts may favor the formation of one isomer over another due to steric or electronic effects. nih.gov

Use of Protecting Groups: The amino group can be temporarily protected with a group like an acetyl group. This changes its directing influence and can prevent multiple halogenations. The protecting group is then removed in a subsequent step. prepchem.com

Solvent Effects: The polarity and nature of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the product ratio. google.com

Table 2: Common By-products and Mitigation Approaches

By-productMitigation Strategy
Isomeric Monochloro Products (e.g., 3-chloro, 5-chloro)Optimization of catalyst and reaction temperature; use of directing groups. google.com
Dichloro ProductsStrict control of stoichiometry; use of a less reactive halogenating agent.
Unreacted Starting MaterialDriving the reaction to completion through optimized reaction time and temperature; using a slight excess of the limiting reagent. google.com

This table is interactive. You can sort and filter the data.

Green Chemistry Principles in Aminochlorobenzoate Ester Synthesis

The application of green chemistry principles to the synthesis of aminochlorobenzoate esters aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalytic methods, and improved atom economy.

One approach involves replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or ionic liquids. orgsyn.org Catalytic methods are central to green synthesis. The use of highly selective and reusable catalysts can minimize waste by reducing the formation of by-products and eliminating the need for stoichiometric reagents. For example, solid acid catalysts or enzyme-based systems are being explored for esterification and other steps in the synthesis. nih.gov

Catalytic reduction, for instance, using hydrogen gas with a platinum oxide catalyst, is a cleaner alternative to traditional reducing agents like iron in acidic media for the reduction of a nitro group to an amine. orgsyn.org This method often proceeds with high yield and produces water as the only by-product.

Furthermore, process optimization to improve energy efficiency and reduce the number of synthetic steps contributes to a greener process. The goal is to develop a synthesis that is not only efficient and cost-effective but also sustainable in the long term.

Large-Scale Synthesis and Process Intensification

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. Issues such as heat transfer, mass transport, reaction kinetics, and safety must be carefully managed. The exothermic nature of halogenation reactions, for example, requires efficient cooling systems to prevent runaway reactions and the formation of unwanted by-products.

Process intensification is a key strategy for addressing the challenges of large-scale production. This involves the development of innovative reactors and processes that are smaller, safer, and more energy-efficient than traditional batch reactors. For the synthesis of specialty chemicals like this compound, continuous flow reactors offer several advantages. These systems allow for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety due to the small reaction volumes at any given time.

Reactive distillation, where the chemical reactor is also the still, is another process intensification technique that can be applied. This method can be particularly useful for equilibrium-limited reactions like esterification, as the continuous removal of a product (e.g., water) can drive the reaction to completion. While challenges remain in adapting these advanced technologies for specific multi-step syntheses, they hold significant promise for the future of efficient and safe chemical manufacturing.

Crystallographic Investigations

A notable example is the crystallographic study of Methyl 2-amino-5-chlorobenzoate , an isomer of the title compound. nih.govresearchgate.netamanote.comresearchgate.net This related molecule, with the chemical formula C₈H₈ClNO₂, crystallizes in a monoclinic system. nih.govresearchgate.net The analysis reveals a nearly planar molecular structure, with a root-mean-square deviation of 0.0410 Å from the plane defined by the non-hydrogen atoms. nih.govresearchgate.net

Table 1: Crystallographic Data for Methyl 2-amino-5-chlorobenzoate nih.govresearchgate.net

ParameterValue
FormulaC₈H₈ClNO₂
Molecular Weight185.60
Crystal SystemMonoclinic
a (Å)3.9480 (8)
b (Å)9.0230 (18)
c (Å)12.018 (2)
β (°)94.10 (3)
Volume (ų)427.02 (15)
Z2

In the crystal structure of Methyl 2-amino-5-chlorobenzoate, intermolecular N—H⋯O hydrogen bonds are a dominant feature, linking the molecules into chains. nih.govresearchgate.net These interactions play a crucial role in the stabilization of the crystal lattice.

Furthermore, studies on related structures, such as Methyl 2,6-diaminobenzoate and its derivatives, highlight the potential for hydrogen bonding involving both the carbonyl and alkoxy oxygen atoms of the ester group. rsc.org In these systems, N–H⋯O hydrogen bonds are observed, and their formation is a significant factor in the molecular assembly. rsc.org In the case of 2-amino-6-methylpyridinium 3-chlorobenzoate, the crystal structure is stabilized by π–π stacking interactions between the pyridinium (B92312) rings, with a centroid–centroid distance of 3.8339 (9) Å. nih.gov This indicates that such stacking motifs could also contribute to the supramolecular architecture of this compound.

Intramolecular hydrogen bonding is a key feature in the conformational preference of these molecules. In Methyl 2-amino-5-chlorobenzoate, an intramolecular N—H⋯O hydrogen bond is formed between the amino group and the carbonyl oxygen of the ester group. nih.govresearchgate.net This interaction results in the formation of a stable six-membered ring, which contributes to the planarity of the molecule. nih.govresearchgate.net A similar intramolecular hydrogen bond is expected to be present in this compound, influencing its conformation.

The conformation of the ester group relative to the benzene ring is another important aspect. Steric hindrance from the ortho-substituents can lead to a twisting of the carbomethoxyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of conjugation. This has been observed in other diortho-substituted methyl benzoates.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of this compound in solution and for confirming its identity.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

While a specific, detailed ¹H-NMR spectrum for this compound is not provided in the searched literature, analysis of related compounds allows for a reliable prediction of its spectral features. For instance, the ¹H-NMR spectrum of Methyl 2-chlorobenzoate shows a doublet of doublets for the proton ortho to the ester group around δ 7.82 ppm, with other aromatic protons appearing between δ 7.27 and 7.42 ppm, and the methyl ester protons as a singlet at δ 3.93 ppm. rsc.org

In the case of Methyl 2-amino-5-bromobenzoate , the presence of hydrogen atoms was confirmed using proton NMR spectral studies. nih.gov For substituted methyl benzoates in general, the chemical shift of the methyl protons is influenced by the electronic nature of the substituents on the aromatic ring. nailib.com Electron-withdrawing groups tend to shift the methyl proton signal to a lower field (higher ppm).

Based on these comparisons, the ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups. The amino protons typically appear as a broad singlet, and the methyl protons of the ester group will be a sharp singlet.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound and Related Compounds

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amino Protons (ppm)
This compound (Predicted) ~6.5-7.5~3.9Broad singlet
Methyl 2-chlorobenzoate rsc.org7.27-7.823.93-
Methyl 4-chlorobenzoate rsc.org7.37, 7.943.87-
Methyl Benzoate chemicalbook.com7.32-8.023.83-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. For this compound, the chemical shifts observed in the ¹³C-NMR spectrum provide a unique fingerprint of the carbon environments within the molecule.

Carbon Atom Chemical Shift (δ) in ppm
C=O167.56
C-NH₂153.25
C-Cl132.24
Aromatic C130.85, 129.27, 127.67, 125.77
O-CH₃52.2

This table is based on data from multiple sources and represents a composite of typical shifts.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a detailed view of the functional groups and vibrational modes within the molecule.

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is typically recorded in the condensed state, often using a KBr pellet technique. researchgate.net The presence of the amino group is indicated by stretching vibrations in the range of 3500-3100 cm⁻¹. researchgate.net The carbonyl group of the ester shows a strong absorption band, and the aromatic ring exhibits several characteristic bands.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amino)Stretching3500 - 3100
C=O (Ester)Stretching~1668
C-NStretchingNot specified
C-ClStretchingNot specified
Aromatic C-HStretchingNot specified
Aromatic C=CStretchingNot specified

Note: Specific peak assignments can vary based on the experimental conditions and the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of related compounds has been recorded to identify various vibrational modes. researchgate.netuni.lu For instance, in aromatic compounds, the C=N stretching vibration often shows strong Raman intensity. researchgate.net

Vibrational Mode Wavenumber (cm⁻¹)
NH₂ Twisting1150
NH₂ Wagging606

Data for the specific compound is limited, and the table shows representative values for similar structures.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ confirms the compound's molecular formula, C₈H₈ClNO₂. nih.gov The fragmentation pattern provides valuable information about the molecule's structure. In the gas phase, the molecule can undergo various cleavage processes. For example, α-cleavage next to the carbonyl group or the amino group is a common fragmentation pathway.

Ion m/z (mass-to-charge ratio)
[M]⁺185
[M+H]⁺186
[M-OCH₃]⁺154
[M-Cl]⁺150

Fragmentation patterns can be complex and are influenced by the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions associated with the aromatic ring and the carbonyl and amino groups. researchgate.net For similar compounds, absorption bands have been observed in the range of 230-350 nm. researchgate.net

Transition Approximate λmax (nm)
π→π230-250
n→π328-347

The exact absorption maxima can be influenced by the solvent and pH.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data. acs.org Theoretical calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. acs.org These calculations help in the assignment of experimental spectra and provide a deeper understanding of the molecule's electronic structure and properties. For instance, DFT calculations with appropriate basis sets can accurately predict the harmonic vibrational frequencies and help in the normal coordinate analysis of the vibrational spectra. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized geometry of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the bond lengths and angles of a molecule in its ground state can be calculated with high accuracy.

For a closely related compound, 2-chlorobenzoic acid, DFT calculations have been performed, and the results are compared with experimental X-ray diffraction data. researchgate.net These calculations show a good correlation between the theoretical and experimental values, confirming the reliability of the DFT approach for this class of compounds. The optimized geometrical parameters for 2-chlorobenzoic acid provide a strong indication of the expected values for this compound, particularly for the substituted benzene ring. The primary difference would lie in the ester group (COOCH₃) compared to the carboxylic acid group (COOH).

Table 1: Selected Optimized Geometrical Parameters for Related Benzoic Acid Derivatives

Parameter Bond/Angle 2-chlorobenzoic acid (Calculated B3LYP/6-311++G(d,p)) researchgate.net
Bond Length (Å) C-Cl 1.745
C-C (aromatic, avg.) 1.395
C-N -
C=O 1.211
C-O 1.361
Bond Angle (°) C-C-Cl 121.5
C-C-N -
O=C-O 122.1

Note: Data for 2-chlorobenzoic acid is presented as a reference for the chlorophenyl moiety. The C-N bond parameter is not available in this reference.

These DFT calculations are fundamental for understanding the molecule's intrinsic properties, which in turn influence its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that characterizes molecular stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity. ntu.edu.iq

In a computational study on the analogous compound Methyl 2-amino-5-bromobenzoate, the HOMO and LUMO energies were calculated to understand the charge transfer possibilities within the molecule. The analysis revealed that the HOMO is primarily localized over the aminobenzoate moiety, while the LUMO is distributed over the entire molecule. This distribution facilitates intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing ester and bromo groups.

For this compound, a similar electronic behavior is expected. The HOMO-LUMO energy gap would provide insights into its electronic absorption properties and its propensity to engage in chemical reactions.

Table 2: Conceptual FMO Properties

Orbital Role Expected Location of High Electron Density
HOMO Electron Donor Amino group and benzene ring
LUMO Electron Acceptor Ester group, chloro-substituent, and benzene ring
Parameter Significance

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, typically color-coded for interpretation.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are associated with lone pairs of electronegative atoms.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: Denote areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the ester group and a slightly negative region near the chlorine atom, making these sites potential hydrogen-bond acceptors. nih.gov Conversely, the hydrogen atoms of the amino group (N-H) would exhibit a positive potential (blue), identifying them as hydrogen-bond donors. nih.gov This visual representation is instrumental in understanding the non-covalent interactions of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the delocalization.

In a molecule like this compound, NBO analysis would likely reveal significant intramolecular interactions. A key interaction would be the delocalization of the lone pair of the nitrogen atom (n(N)) into the antibonding π* orbitals of the benzene ring. This n → π* interaction contributes to the resonance stabilization of the system. Furthermore, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester group could be quantified by an n(O) → σ*(N-H) interaction. These analyses provide a quantitative basis for the electronic delocalization and hyperconjugative interactions that stabilize the molecular structure.

Hirshfeld Surface and Two-Dimensional Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Accompanying two-dimensional fingerprint plots deconvolute the Hirshfeld surface into contributions from different types of atomic contacts, providing a percentage breakdown of these interactions.

For crystalline structures involving chloro-substituted aromatic compounds, specific interaction patterns are observed. nih.govnih.gov While a specific analysis for this compound is not available, data from related structures provide a clear indication of the expected interactions. nih.govnih.gov The primary interactions governing the crystal packing would be H···H, C···H/H···C, and Cl···H/H···Cl contacts, alongside contributions from O···H/H···O and N···H/H···N hydrogen bonds.

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Chloro-Compound

Contact Type Contribution (%) Description
H···H ~35-58% Represents the most significant contribution, arising from the outer surface of the molecules. nih.govnih.gov
O···H/H···O ~15-20% Corresponds to hydrogen bonding involving the ester oxygen. nih.gov
C···H/H···C ~12-18% van der Waals interactions involving the aromatic ring and methyl group. nih.gov
Cl···H/H···Cl ~10-14% Weak hydrogen bonds or van der Waals forces involving the chlorine atom. nih.gov
N···H/H···N ~7-11% Hydrogen bonding involving the amino group. nih.govnih.gov

Note: The percentages are based on published data for structurally similar compounds and serve as an illustrative guide. nih.govnih.gov

This analysis provides a comprehensive picture of how individual molecules of this compound would assemble in the solid state, driven by a combination of hydrogen bonds and other weaker intermolecular forces.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Ester Functionality

The methyl ester group of Methyl 2-amino-6-chlorobenzoate can undergo several common transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid, under either acidic or basic conditions. For instance, reaction with a strong base like sodium hydroxide (B78521) in a suitable solvent such as methanol (B129727) or water, followed by acidification, will yield the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality.

Reduction: The ester group can be reduced to a primary alcohol, (2-amino-6-chlorophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). It is important to note that such strong reducing agents can also potentially react with other functional groups in the molecule, and therefore, careful control of reaction conditions is necessary.

Reactions of the Aromatic Amino Group

The reactivity of the 2-amino group is a key feature of this compound, enabling the formation of a wide range of nitrogen-containing derivatives.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride in a suitable solvent can yield the corresponding N-acylated product. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Alkylation: While direct N-alkylation can be challenging to control and may lead to mixtures of mono- and di-alkylated products, it can be achieved under specific conditions using alkyl halides or other alkylating agents. acs.org

A summary of representative nucleophilic reactions of the amino group is presented in the table below.

ReagentProduct Type
Acid Chloride (e.g., Chloroacetyl chloride)Amide
Acid Anhydride (B1165640)Amide
Sulfonyl ChlorideSulfonamide
Alkyl HalideAlkylated Amine

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases or imines. This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The formation of these C=N double bonds is a versatile method for introducing further structural diversity. For instance, condensation with various aromatic aldehydes can lead to the synthesis of a series of Schiff base derivatives.

Reactivity of the Aryl Halide Moiety

The chlorine atom attached to the benzene (B151609) ring represents an aryl halide functionality, which can participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds and can be employed to introduce various aryl or vinyl substituents at the 6-position of the benzene ring. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This provides an alternative route to N-aryl derivatives.

Iron-Catalyzed Cross-Coupling: Recent advancements have demonstrated the use of more environmentally benign and sustainable iron salts for cross-coupling reactions. nih.gov For instance, iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has been reported. nih.gov

The table below summarizes some key cross-coupling reactions.

Reaction NameCoupling PartnerCatalystProduct Type
Suzuki CouplingBoronic Acid/EsterPalladiumBiaryl
Heck ReactionAlkenePalladiumSubstituted Alkene
Buchwald-Hartwig AminationAminePalladiumN-Aryl Amine
Kumada CouplingGrignard ReagentIronAlkyl-substituted Arene

While simple aryl halides are generally resistant to nucleophilic attack, the presence of activating groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr). libretexts.org In the case of this compound, the reactivity towards SNAr is influenced by the electronic effects of the amino and ester groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the chlorine atom, particularly under forcing conditions or with appropriate catalytic activation. researchgate.netmdpi.com For example, the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, can be used to form C-N, C-O, or C-S bonds. researchgate.net

Regioselectivity and Stereochemical Control in Derivative Synthesis

The presence of multiple reactive sites on the this compound scaffold necessitates a nuanced approach to its derivatization. The amino group, the aromatic ring, and the ester moiety all present opportunities for functionalization. The interplay of electronic and steric effects, as well as the judicious choice of reagents and catalysts, are paramount in dictating the outcome of these transformations.

Regioselective Functionalization of the Aromatic Ring and Amino Group

The regioselectivity of reactions involving the aromatic ring and the amino group of this compound is a key consideration in synthetic design. The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the steric hindrance imposed by the adjacent chloro and methyl ester groups significantly influences the position of substitution.

In reactions such as N-acylation and N-alkylation, the primary amino group is the most nucleophilic site and typically reacts with high selectivity. For instance, the synthesis of various amide derivatives proceeds via the selective acylation of the amino group.

The synthesis of heterocyclic systems, such as quinazolines, from this compound and its derivatives highlights the importance of regiocontrol. The formation of the quinazoline (B50416) ring involves the initial reaction at the amino group, followed by cyclization. The substitution pattern on the final heterocyclic product is directly dictated by the regioselectivity of the initial bond-forming steps. Directing groups can play a crucial role in these syntheses. For example, in metal-catalyzed C-H activation/annulation reactions for quinazoline synthesis, an in situ-formed amidine can direct the catalyst to activate a specific C-H bond, thereby ensuring the desired regiochemical outcome. organic-chemistry.org

The table below illustrates examples of regioselective reactions starting from derivatives of this compound, leading to the formation of functionalized heterocyclic systems.

Starting Material AnalogueReagent(s)Product TypeKey Regioselective StepRef.
2-AminobenzylamineBenzonitrile, Ru(III) catalyst2-Substituted QuinazolineRuthenium-catalyzed dehydrogenative coupling and annulation organic-chemistry.org
(2-Aminophenyl)methanolAldehyde, Copper catalyst2-Substituted QuinazolineCopper-catalyzed cascade reaction involving selective C-N bond formation organic-chemistry.org
2-Alkylamino N-H ketimineIron catalyst, t-BuOOH2-Substituted QuinazolineIron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation organic-chemistry.org

Stereochemical Control in the Synthesis of Chiral Derivatives

The synthesis of chiral derivatives from this compound introduces the challenge of controlling stereochemistry. This is particularly relevant in the preparation of biologically active molecules, where a specific enantiomer or diastereomer is often responsible for the desired therapeutic effect. Asymmetric catalysis, employing chiral catalysts or auxiliaries, is a powerful strategy to achieve high levels of stereocontrol.

While specific examples detailing the asymmetric derivatization of this compound are not extensively reported in readily available literature, general principles of asymmetric synthesis can be applied. For instance, in the synthesis of chiral benzodiazepines or benzothiazepines, where an ortho-substituted aminobenzoate derivative could serve as a precursor, the stereochemistry is often introduced through the use of chiral building blocks or asymmetric catalytic methods. researchgate.netchemistryviews.org

The development of catalytic asymmetric strategies for the synthesis of seven-membered heterocycles, such as tetrahydro-1,4-benzodiazepin-2-ones, provides a blueprint for potential stereocontrolled derivatizations of this compound analogues. chemistryviews.org One-pot, multi-step reaction sequences involving organocatalysts, such as quinine-derived ureas, can facilitate the formation of complex chiral structures with high enantioselectivity. chemistryviews.org

The table below outlines general strategies for achieving stereochemical control in the synthesis of chiral heterocyclic systems that could be conceptually applied to derivatives of this compound.

Target Chiral HeterocycleSynthetic StrategyType of StereocontrolPotential Application to MACB DerivativesRef.
Chiral BenzothiazepinesAsymmetric sulfa-Michael additionOrganocatalysis/Metal catalysisIntroduction of a chiral thio-containing side chain researchgate.net
Tetrahydro-1,4-benzodiazepin-2-onesOne-pot Knoevenagel/asymmetric epoxidation/domino ring-opening cyclizationOrganocatalysis (e.g., quinine-derived urea)Construction of a chiral seven-membered ring fused to the benzene ring chemistryviews.org
Chiral Dibenzo[b,d]azepinesCopper-catalyzed asymmetric intramolecular reductive cyclizationMetal catalysis with chiral ligandsFormation of a chiral seven-membered bridged biarylamine system rsc.org

Applications in Medicinal and Biological Chemistry Research

Role as a Precursor in Pharmaceutical Synthesis

The structural framework of aminobenzoic acids and their esters is a common feature in many pharmaceutically active compounds. Methyl 2-amino-6-chlorobenzoate, along with its parent acid, serves as a valuable starting material or intermediate in the synthesis of more elaborate molecular structures intended for therapeutic use.

This compound and its parent acid, 2-amino-6-chlorobenzoic acid, are recognized as useful intermediates in pharmaceutical chemistry. sigmaaldrich.comnih.gov The related compound, 2-amino-6-chloropurine, is a key intermediate in the synthesis of antiviral nucleoside analogs like penciclovir (B1679225) and famciclovir. google.com The general class of quinazolinones, which can be synthesized from aminobenzoic acids, is important in medicinal chemistry. nih.gov For instance, a series of benzoic acid substituted quinazolinones were synthesized by refluxing 2-aminobenzoic acid with carbon disulphide in acetic acid. Similarly, the isomeric compound, methyl 2-amino-5-chlorobenzoate, is also a known pharmaceutical intermediate. nih.gov These examples highlight the role of the amino-chlorobenzoate scaffold as a versatile building block for creating a diverse range of potential APIs.

Exploration of Biological Activities of Related Aminochlorobenzoate Derivatives

Research into the biological effects of compounds structurally related to this compound has revealed significant potential in several therapeutic areas. By modifying the core structure, scientists have developed derivatives with notable antibacterial, anticancer, and enzyme-inhibiting properties.

The parent acid of the title compound, 2-Amino-6-chlorobenzoic acid, is a reactive molecule that has been identified as an antimicrobial agent. biosynth.com Its mechanism is believed to involve binding to the active site of bacterial enzymes, thereby inhibiting their function and preventing bacterial growth. biosynth.com Studies on other derivatives have further established the antibacterial potential of this chemical class. For example, various 2-chlorobenzoic acid derivatives were synthesized and tested against several bacterial strains, showing that Schiff's bases of 2-chlorobenzoic acid were more potent than its esters. nih.gov One such derivative demonstrated significant activity against Escherichia coli. nih.gov Furthermore, research into 5-aminoorotic acid derivatives, which share a similar structural theme, has identified compounds with antibacterial properties, although their precise mechanism of action requires further investigation. nih.gov The antibacterial activity of various amino acid analogues and their derivatives continues to be an active area of research. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Chlorobenzoic Acid Derivatives

Compound/ClassTarget Organism(s)Observed ActivityReference(s)
2-Amino-6-chlorobenzoic acidBacteriaActs as an antimicrobial agent by inhibiting enzyme function. biosynth.com
Schiff's bases of 2-chlorobenzoic acidE. coli (Gram-negative), S. aureus, B. subtilis (Gram-positive)More potent than corresponding esters; one compound showed activity comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov
5-Aminorotic acid derivatives (with bromoacetamido substitution)E. coli, S. aureusDemonstrated antibacterial properties. nih.gov
5-Acetamidoaurones (derivatives)Broad spectrum, including BSL3 strainsShowed potent antimicrobial activity with MIC values as low as 0.78 µM. mdpi.com

Benzoic acid and its derivatives have been a focal point in the search for new anticancer agents. researchgate.net A number of studies have demonstrated that derivatives of chlorobenzoic acid exhibit cytotoxic activity against various cancer cell lines. For instance, a series of 5-((Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylideneamino)-2-chlorobenzoic acid derivatives were synthesized, with one compound, HL005, showing it could inhibit the proliferation of the MCF-7 breast cancer cell line and induce cell cycle arrest. researchgate.net In other research, new quinazolinone derivatives synthesized from 2-aminobenzoic acid showed anticancer activity against MCF-7 cells, with the proposed mechanism being the inhibition of tyrosine kinase. preprints.org Similarly, a series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)- 4-chloro-5-methylbenzenesulfonamides were developed and tested against HCT-116, MCF-7, and HeLa cancer cell lines, showing that some of these compounds induced apoptosis. semanticscholar.org

Table 2: Anticancer Research on Chlorobenzoic Acid Derivatives

Compound SeriesCancer Cell Line(s)Key FindingsReference(s)
5-((Z)-...)-2-chlorobenzoic acid derivativesMCF-7 (Breast Cancer)Compound HL005 inhibited cell proliferation and induced G2/M phase cell cycle arrest. researchgate.net
Quinazolinone derivatives (from 2-aminobenzoic acid)MCF-7 (Breast Cancer)Showed anticancer activity with an IC50 value of 100 µM/ml for the most active compound. preprints.org
2-[(4-amino-...)]-4-chloro-5-methylbenzenesulfonamidesHCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical)Active compounds induced G0/G1 and G2/M cell cycle arrest and apoptosis. semanticscholar.org
2-aminothiazole derivatives786-O (Renal Cell Carcinoma)A synthesized derivative induced apoptosis and cell death. preprints.org

The ability to inhibit specific enzymes is a key mechanism for many therapeutic drugs. Compounds structurally related to this compound have been investigated as inhibitors of various enzymes. 2-Amino-6-chlorobenzoic acid itself is known to inhibit enzyme function as part of its antimicrobial action. biosynth.com More broadly, derivatives of benzoic acid are recognized as potential enzyme inhibitors. For example, certain naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), an important target in cancer therapy. nih.gov In another study, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative disorders. researchgate.net Furthermore, chalcone (B49325) derivatives, which can incorporate an aminobenzoic acid moiety, have been evaluated for their inhibitory effects on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are targets for diabetes management. nih.gov

The search for new and effective antipsychotic drugs has led researchers to explore a wide variety of chemical structures, including complex heterocyclic systems derived from benzoic acid precursors. A series of N-methylpiperazinopyrido[2,3-b] biosynth.comnih.gov- and - biosynth.comnih.gov-benzodiazepines were synthesized and evaluated for their potential as atypical antipsychotics. nih.gov Several of these compounds, including an 8-chloro substituted derivative, displayed behavioral characteristics in animal models that are typical of neuroleptic drugs. nih.gov Their activity was linked to their binding affinities for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2) receptors, with the 5-HT2/D2 affinity ratio suggesting a profile consistent with atypical antipsychotics. nih.gov In a separate line of research, novel 3β-aminotropane derivatives were synthesized and showed antipsychotic properties in mouse models, with activity at 5-HT1A, 5-HT2A, and D2 receptors. nih.gov These studies illustrate how the fundamental aminobenzoic acid structure can be elaborated into complex molecules with potential applications in treating central nervous system disorders.

Structure-Activity Relationship (SAR) Studies for Aminochlorobenzoate Scaffolds

Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgnih.gov By systematically modifying a lead compound's molecular structure, researchers can identify key pharmacophoric features and optimize properties like potency and selectivity. collaborativedrug.comyoutube.com The aminochlorobenzoate scaffold is a valuable starting point for such investigations due to its presence in various biologically active molecules.

Relating the structural features of aminochlorobenzoate derivatives to their biological effects allows for the rational design of new and more effective therapeutic agents. drugdesign.org Research into this scaffold often involves modifying the substitution pattern on the aromatic ring—altering the positions of the amino and chloro groups or introducing new functional groups—and observing the resulting impact on a specific biological target.

A pertinent example can be found in studies of related aminobenzoate derivatives as inhibitors of glutathione-related enzymes, which are crucial in cellular defense against oxidative stress and xenobiotics. nih.gov In a study examining the inhibitory effects of various methyl 4-aminobenzoate (B8803810) derivatives on Glutathione Reductase (GR) and Glutathione S-Transferase (GST) isolated from human erythrocytes, clear SAR trends were established. nih.gov It was observed that the type and position of halogen substituents on the benzoate (B1203000) ring significantly influenced the inhibitory potential. nih.gov For instance, certain halogenated derivatives demonstrated potent inhibition, highlighting the importance of electronic and steric factors in the interaction with the enzyme's active site.

The findings from such studies are critical for guiding the synthesis of more potent and selective inhibitors. While the following data pertains to methyl 4-aminobenzoate derivatives, it illustrates the principles of SAR that are directly applicable to the broader aminochlorobenzoate scaffold.

Table 1: Inhibitory Activity (Kᵢ) of Methyl 4-aminobenzoate Derivatives on Glutathione Reductase (GR)

Compound Substituents Kᵢ (µM)
1 3-bromo-5-fluoro 0.325 ± 0.012
2 3,5-diiodo 0.403 ± 0.041
3 3,5-dibromo 0.513 ± 0.063
4 2-bromo > 100
5 2-nitro > 100
6 2-chloro > 100

Data sourced from in vitro studies on human erythrocyte GR. nih.gov

As shown in the table, substitutions at the 3 and 5 positions of the aminobenzoate ring tend to result in more potent GR inhibition compared to substitutions at the 2 position. Specifically, methyl 4-amino-3-bromo-5-fluorobenzoate (Compound 1) was found to be a particularly strong inhibitor. nih.gov In silico molecular docking studies further suggested that derivatives like methyl 4-amino-2-chlorobenzoate could have low binding energies, indicating a potential for interaction with enzyme receptors. nih.gov These insights are invaluable for the future design of compounds based on the aminochlorobenzoate core.

Advanced Analytical Methods for Biological Matrices (e.g., quantification, metabolic studies)

The successful development of any potential therapeutic agent requires a thorough understanding of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov This necessitates the use of advanced analytical methods capable of accurately and sensitively quantifying the compound and its metabolites in complex biological matrices like blood, plasma, and urine. nih.gov For a compound like this compound, several sophisticated analytical techniques are applicable.

The primary methods for such bioanalysis are based on chromatography coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and selectivity. This technique involves:

Sample Preparation: Extraction of the analyte from the biological matrix. This step is crucial to remove interfering substances like proteins and salts. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The compound travels through a column packed with a stationary phase, separating it from other components based on its physicochemical properties.

Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI). The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be used, particularly for volatile or semi-volatile compounds. nih.gov The compound may require chemical derivatization to increase its volatility before being injected into the gas chromatograph for separation and subsequent detection by MS.

These analytical methods are essential for pharmacokinetic studies, enabling the determination of key parameters like the compound's half-life and bioavailability. nih.gov They are also vital for metabolic studies, where they are used to identify and quantify the metabolites formed as the body processes the parent compound.

Table 2: Comparison of Advanced Analytical Methods for Quantification in Biological Matrices

Technique Principle Sensitivity Selectivity Common Application
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions. Very High (pg/mL to ng/mL) Very High Gold standard for drug quantification in pharmacokinetic and metabolic studies.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis. High (ng/mL) High Analysis of volatile/semi-volatile compounds; may require derivatization. nih.gov

| HPLC-UV | Chromatographic separation followed by detection using UV-Vis absorption. | Moderate (µg/mL) | Moderate | Simpler, less expensive method for higher concentration samples; less specific than MS. |

The choice of method depends on the specific requirements of the study, including the nature of the analyte, the required sensitivity, and the complexity of the biological matrix.

Industrial Context and Intellectual Property Landscape

Patented Synthetic Routes and Process Innovations for Methyl 2-amino-6-chlorobenzoate and Isomers

The synthesis of this compound and its isomers is a subject of significant industrial interest, primarily due to their role as key intermediates in the production of high-value products like pharmaceuticals and agrochemicals. patsnap.comguidechem.com Consequently, a variety of synthetic methodologies have been developed and patented, aiming to improve yield, purity, and process safety while reducing costs.

One notable patented approach involves the amination and Hofmann degradation of 3-chlorophthalic anhydride (B1165640) to produce a mixture of 3-chloroisatoic anhydride and 6-chloroisatoic anhydride. Subsequent esterification of this mixture yields both methyl 2-amino-3-chlorobenzoate and the target this compound. patsnap.comguidechem.com However, this method is hampered by a complex reaction process and the generation of a significant amount of the isomeric by-product, which leads to lower yields and complicates purification. patsnap.comguidechem.com

Another patented route for the related isomer, methyl 2-amino-3-chlorobenzoate, starts from 2-aminobenzoic acid methyl ester and uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DDH) as a chlorinating agent in an organic solvent. guidechem.com This process is disadvantaged by the formation of multiple by-products, including the 5-chloro and 3,5-dichloro derivatives, resulting in low yield and purity. guidechem.com Furthermore, the high cost and limited availability of DDH make this method less suitable for large-scale industrial production. guidechem.com

A third patented strategy involves the reaction of 2-amino-3-chlorobenzoic acid with phosgene (B1210022) to form 3-chloroisatinic anhydride, which is then esterified with methanol (B129727). guidechem.com The primary drawback of this route is the use of highly toxic phosgene gas, which presents significant safety hazards and complicates industrial application. patsnap.comguidechem.com

More recent process innovations have focused on simpler, safer, and more efficient methods. One such patented method for preparing methyl 2-amino-3-chlorobenzoate involves the direct esterification of 2-amino-3-chlorobenzoic acid with a methylating agent in the presence of an inorganic base and an organic solvent. guidechem.comgoogle.com This approach is lauded for its simple process, ease of operation, good safety profile, and low cost, making it highly suitable for industrial production. google.com The process typically involves dissolving the starting acid in a solvent like N,N-dimethylformamide (DMF), adding an inorganic base such as potassium carbonate, and then slowly adding a methylating agent like dimethyl sulfate (B86663) at a controlled temperature. guidechem.comgoogle.com

The table below summarizes key patented synthetic routes for methyl 2-amino-chlorobenzoate isomers.

Patent / MethodStarting Material(s)Key Reagents / StepsAdvantagesDisadvantagesIsomer Produced
US4306074A3-Chlorophthalic anhydrideAmination, Hofmann degradation, Esterification-Complex process, low yield, significant by-product formation. patsnap.comguidechem.comThis compound & Methyl 2-amino-3-chlorobenzoate
US5118832A2-Aminobenzoic acid methyl ester1,3-dichloro-5,5-dimethylhydantoin (DDH)-Formation of multiple by-products, low yield and purity, expensive raw material. guidechem.comMethyl 2-amino-3-chlorobenzoate
US5557005A2-Amino-3-chlorobenzoic acidPhosgene, Methanol-Complex process, use of highly toxic phosgene gas. patsnap.comguidechem.comMethyl 2-amino-3-chlorobenzoate
CN103193666A2-Amino-3-chlorobenzoic acidMethylating agent (e.g., dimethyl sulfate), Inorganic base (e.g., K2CO3), Organic solvent (e.g., DMF)Simple process, easy operation, good safety, low cost, high purity and yield. google.com-Methyl 2-amino-3-chlorobenzoate

Innovations are not limited to batch processes. The development of continuous processing, such as the use of flow reaction technologies and microwave-assisted synthesis, offers potential for improved regioselectivity, enhanced purity, and safer handling of reactive intermediates. researchgate.net For instance, the synthesis of a related methoxynicotinate building block successfully employed microwave-induced reactions and microfluidic hydrogenation to achieve better outcomes. researchgate.net

Production Scale-Up and Manufacturing Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot plant or full industrial production introduces several critical considerations. A key challenge in many synthetic routes is managing the reaction's thermal profile, especially for highly exothermic steps. researchgate.net For instance, in related syntheses like the o-lithiation/carboxylation approach for a bromo-analog, vigilant temperature control is paramount to prevent exothermic decomposition pathways. researchgate.net In a pilot plant setting, while jacket cooling can maintain temperatures around -75 °C, controlling the heat from exothermic reagent additions may necessitate the injection of liquid nitrogen directly into the process vessel. researchgate.net

The choice of solvents and reagents is also crucial for large-scale production. Ideal solvents should not only facilitate the reaction but also be cost-effective, recyclable, and have a favorable safety and environmental profile. For example, while solvents like N,N-dimethylformamide (DMF) are effective, their high boiling points can complicate post-reaction work-up and product isolation. patsnap.com

Crystallization is a critical downstream process for isolating the final product with high purity. The control of crystal size and shape distribution (CSSD) is vital as it directly impacts the physical properties of the crystalline material, affecting filtration, drying, and formulation characteristics. researchgate.net Techniques such as sequential growth and dissolution cycles can be employed in a controlled manner to achieve the desired crystal properties. researchgate.net

Furthermore, the transition to continuous manufacturing processes is a significant consideration for modern chemical production. Continuous processing can resolve or mitigate common scale-up issues related to safety, quality, and economics. researchgate.net Fixed-bed reactors, for example, have been used for continuous hydrogenation reactions in the fine chemical industry and are increasingly being adopted in the pharmaceutical sector for their sustainability and efficiency benefits. researchgate.net

Key manufacturing considerations include:

Thermal Management: Implementing robust cooling systems to control exothermic reactions and prevent runaway scenarios. researchgate.net

Reagent & Solvent Selection: Choosing materials that are cost-effective, safe to handle at scale, and environmentally acceptable.

Process Safety: Addressing the hazards of toxic reagents (e.g., phosgene) or highly reactive intermediates. guidechem.com

Product Isolation & Purification: Developing efficient and scalable crystallization and filtration processes to ensure high purity. researchgate.net

Waste Management: Establishing procedures for treating and disposing of waste streams in an environmentally responsible manner.

Regulatory Compliance: Ensuring all aspects of the manufacturing process adhere to relevant chemical and environmental regulations.

Applications in Agrochemicals and Other Chemical Industries

This compound and its isomers are valuable intermediates with significant applications, particularly in the agrochemical and pharmaceutical sectors. patsnap.com Their specific chemical structure makes them ideal building blocks for the synthesis of more complex molecules.

In the agrochemical industry, methyl 2-amino-3-chlorobenzoate is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides. patsnap.comguidechem.com These herbicides are crucial for modern agriculture, and the efficient production of their intermediates is economically important.

In the pharmaceutical and chemical research fields, these compounds serve as starting materials for a range of products. For example, they can be used in the synthesis of novel antibacterial and antitumor agents. The presence of the amino, chloro, and methyl ester functional groups allows for diverse chemical modifications, leading to a wide array of potential derivatives with unique biological or chemical properties. The related compound, 3-(4-amino-l-oxoisoindolin-2-yl)-piperidine-2,6-dione, a derivative of a substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline, is noted for its utility in reducing levels of tumor necrosis factor α, highlighting the therapeutic potential of molecules derived from similar backbones. google.co.in

The table below outlines the primary industrial applications of these chemical intermediates.

Industry SectorApplication AreaSpecific Use
Agrochemicals Herbicide SynthesisKey intermediate for triazolopyrimidine sulfonamide herbicides. patsnap.comguidechem.com
Pharmaceuticals Drug DevelopmentSynthesis of antibacterial and antitumor agents.
Chemical Industry Chemical SynthesisVersatile building block for creating diverse organic compounds.
Chemical Research Research & DevelopmentUsed as a starting material for exploring new chemical entities.

The handling and storage of these compounds in industrial settings require specific precautions. They should be stored in a cool, dry, well-ventilated area in securely sealed containers, away from incompatible materials like strong oxidizing agents and sources of ignition. sigmaaldrich.comcymitquimica.com Proper engineering controls and personal protective equipment are essential to ensure worker safety during handling and processing. cymitquimica.com

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of aminobenzoic acid derivatives often relies on methods that utilize harsh reagents and generate significant chemical waste. google.com The future of chemical manufacturing, however, is increasingly focused on green and sustainable processes. For Methyl 2-amino-6-chlorobenzoate, research is anticipated to move towards more environmentally benign synthetic routes.

Current patented methods for similar compounds, such as 2-amino-3-chlorobenzoic methyl ester, involve multi-step processes that can be complex and may result in by-products. google.comguidechem.com For instance, one method involves the amination and Hofmann degradation of 3-chlorophthalic anhydride (B1165640) followed by esterification, which can produce isomeric impurities like this compound. guidechem.com Another approach for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves nitration, hydrogenation reduction, and chlorination, highlighting the multiple transformations often required. google.com

Future research is expected to focus on the development of catalytic systems that can improve the efficiency and selectivity of these reactions. This includes the use of novel catalysts to minimize waste and energy consumption. Furthermore, the principles of green chemistry, such as the use of safer solvents and renewable feedstocks, are likely to be integrated into the synthesis of this compound. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also represent a significant advancement in the sustainable production of this compound.

Investigation of Novel Biological Targets and Therapeutic Potential

The structural motif of a substituted aminobenzoic acid is present in numerous biologically active molecules. This suggests that this compound and its derivatives could serve as valuable scaffolds in drug discovery. Research into the biological activities of related compounds provides a strong rationale for exploring the therapeutic potential of this specific molecule.

Derivatives of 2-aminobenzothiazole, which share structural similarities with this compound, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties. researchgate.net For example, certain 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic activity. researchgate.net Additionally, 2-amino-6-trifluoromethoxy benzothiazole (B30560) has been investigated as a potential antagonist of excitatory amino acid neurotransmission, suggesting applications in neurological disorders. nih.gov Other studies have explored 2-amino-6-nitrobenzothiazole-derived hydrazones as inhibitors of monoamine oxidase (MAO), which are targets for the treatment of depression and neurodegenerative diseases. researchgate.net

Given this precedent, future research on this compound is likely to involve the synthesis of a library of derivatives and their screening against a variety of biological targets. Potential areas of investigation include their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The chlorine and amino substituents on the benzene (B151609) ring provide reactive handles for further chemical modification, allowing for the generation of diverse molecular structures with potentially novel therapeutic activities.

Integration with High-Throughput Screening and Automated Synthesis Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov The integration of this compound into HTS campaigns is a logical next step in exploring its therapeutic potential. As a relatively small and functionalized molecule, it represents an ideal starting point for fragment-based drug discovery or as a core structure for combinatorial library synthesis.

The development of automated synthesis platforms can greatly accelerate the creation of diverse chemical libraries based on the this compound scaffold. These platforms can systematically modify the core structure, for example, by acylating the amino group or by performing cross-coupling reactions at the chloro-position. The resulting library of compounds can then be subjected to HTS assays to identify hits against specific biological targets.

For instance, HTS assays have been successfully developed for discovering inhibitors of metalloproteases, which are implicated in diseases like fibrosis and inflammation. nih.gov A library of derivatives of this compound could be screened against such targets. The data generated from these screens would not only identify potential lead compounds but also provide valuable structure-activity relationship (SAR) information to guide further optimization.

Advanced Materials Science Applications

The application of aminobenzoic acid derivatives is not limited to the life sciences; they also hold promise in the field of materials science. The amine and ester functional groups of this compound make it a potentially useful monomer for the synthesis of novel polymers with unique properties.

Research on the copolymerization of anilines and aminobenzoic acids has demonstrated the feasibility of incorporating these structures into polymer chains. rroij.com For example, the chemical copolymerization of 2-methyl aniline (B41778) with 2-aminobenzoic acid has been performed to create copolymers with interesting conductivity and solubility characteristics. rroij.com This suggests that this compound could be used to synthesize new polyesters or polyamides. The presence of the chlorine atom offers an additional site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Potential applications for such polymers could include advanced coatings, electronic materials, or specialty plastics. The specific substitution pattern of this compound may impart desirable characteristics such as thermal stability, flame retardancy, or specific optical properties. Future research in this area will likely involve the synthesis and characterization of polymers derived from this compound and the evaluation of their performance in various material applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Methyl 2-amino-6-chlorobenzoate to ensure high purity for research applications?

  • Methodological Answer : Synthesis typically involves esterification of 2-amino-6-chlorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Purification can be achieved via recrystallization from ethanol or methanol, leveraging solubility differences. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Post-synthesis, characterize purity via melting point determination (compare with literature values, e.g., ~210–215°C for analogous chlorinated benzoates ). Storage should follow guidelines for amino esters: desiccated at 2–8°C in amber vials to prevent hydrolysis and photodegradation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • FTIR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and NH₂ bending modes at ~1600–1650 cm⁻¹. Compare with spectra of structurally similar compounds like methyl 2-bromo-5-methoxybenzoate for functional group verification .
  • NMR : ¹H NMR should show a singlet for the methyl ester (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and NH₂ protons (δ ~5.0–6.0 ppm, broad if protonated). ¹³C NMR should confirm the ester carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C₈H₈ClNO₂, exact mass ~185.02 g/mol) and fragmentation patterns.

Q. What are the critical handling protocols to mitigate hazards during experimental work with this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for synthesis and handling to avoid inhalation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Segregate contaminated materials (e.g., filter paper, solvents) and dispose via certified hazardous waste services.
  • Emergency Measures : Provide eyewash stations and emergency showers; document spill response protocols (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Employ SHELXL for structure solution and refinement. Analyze hydrogen bonding (e.g., N–H⋯O interactions) and Cl⋯π contacts using Mercury software. Cross-validate with Etter’s graph set analysis to classify hydrogen-bonding motifs .

Q. What strategies can resolve contradictions in hydrogen-bonding network predictions versus experimental observations in crystalline this compound?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to calculate preferred hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯O). Compare with SC-XRD data.
  • Packing Analysis : Evaluate lattice energy contributions (e.g., van der Waals, dipole-dipole) using programs like CrystalExplorer.
  • Case Study : For analogous compounds, deviations between predicted and observed networks often arise from steric effects (e.g., methyl group hindrance) or solvent inclusion .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals) for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : Investigate restricted rotation (e.g., NH₂ group hindered by ortho substituents) via variable-temperature NMR.
  • Tautomerism : Assess potential keto-enol tautomerism using deuterium exchange experiments.
  • Impurity Profiling : Perform HPLC with UV detection (λ = 254 nm) to identify byproducts (e.g., unreacted 2-amino-6-chlorobenzoic acid). Cross-reference retention times with standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.